1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine
Overview
Description
"1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine" is a compound related to the imidazo[4,5-b]pyridine class, which includes various derivatives with significant chemical and biological properties. While the specific compound "1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine" itself may not be directly mentioned in the available literature, research on closely related compounds provides valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), involves specific chemical reactions including the Friedländer synthesis, which has been used to prepare these compounds from precursor molecules like 3-amino-2-phenylpropenal and creatinine under certain conditions (Lindström, 1995).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives features a fused ring system, which is central to their chemical behavior and interaction with biological systems. The structure allows for various substitutions, which can significantly alter the compound's physical and chemical properties.
Chemical Reactions and Properties
Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including cyclization and cross-coupling reactions, to produce a wide range of structurally diverse compounds. These reactions are often catalyzed by transition metals such as palladium or copper and can introduce different functional groups into the molecule (Sajith et al., 2013).
Physical Properties Analysis
The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility and melting point, are influenced by their molecular structure and the nature of substituents on the ring system. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of imidazo[4,5-b]pyridine derivatives, are determined by the electronic configuration of the ring system and the substituents present. These compounds exhibit a range of activities, including potential mutagenic and carcinogenic effects, which are of interest in medicinal chemistry and toxicology studies (Ito et al., 1991).
Scientific Research Applications
Synthesis and Medicinal Chemistry :
- Masters et al. (2011) discussed the copper-catalyzed intramolecular CH amination from N-arylpyridin-2-amines as a method for synthesizing pyrido[1,2-a]benzimidazoles, beneficial for medicinal chemistry and materials science (Masters et al., 2011).
- Elina et al. (1976) explored the synthesis and biological properties of 1,5,6-trimethylimidazo[4,5-b]pyrazine derivatives, linking amines and other functional groups to the ring through a methylene link (Elina et al., 1976).
- Dinsmore et al. (2000) developed conformationally restricted farnesyltransferase inhibitor analogues, synthesizing the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system for improved in vivo metabolic stability (Dinsmore et al., 2000).
Carcinogenicity and Mutagenicity Studies :
- Stillwell et al. (2002) related the urinary excretion of N(2)-(beta-1-glucosiduronyl)-2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine to CYP1A2 and NAT2 activity levels in humans (Stillwell et al., 2002).
- Felton et al. (1998) discussed the risk posed by heterocyclic aromatic amines in meats, indicating their mutagenic and carcinogenic potential (Felton et al., 1998).
- Chrisman et al. (2008) found that PhIP isomers and desphenyl congeners are significantly less mutagenic than PhIP, suggesting a lower risk to human health (Chrisman et al., 2008).
Food Chemistry :
- Milić et al. (1993) described the synthesis of amino-imidazoazarenes, involving Maillard and Strecker reactions, which are relevant in the context of cooked foods (Milić et al., 1993).
- Manabe et al. (1991) detected a carcinogen, specifically PhIP, in cigarette smoke condensate, showing its presence in tobacco products (Manabe et al., 1991).
Analytical Chemistry :
- Karamanos et al. (1996) developed a method using reversed-phase isocratic HPLC for separating and determining carcinogenic heterocyclic amines (Karamanos et al., 1996).
- Borgen et al. (2001) found that dry heating conditions increase the formation of carcinogenic/mutagenic heterocyclic amines in meat models (Borgen et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1,5,6-trimethylimidazo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMHBZDOVFZVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)N=C(N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399454 | |
Record name | TMIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine | |
CAS RN |
161091-55-0 | |
Record name | TMIP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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